molecular formula C6H2BrClF3N B1529932 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine CAS No. 1211536-37-6

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

Cat. No. B1529932
M. Wt: 260.44 g/mol
InChI Key: IPWRSJNPYSDMMD-UHFFFAOYSA-N
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Description

“3-Bromo-4-chloro-2-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1211536-37-6 . It has a molecular weight of 260.44 . The IUPAC name for this compound is 3-bromo-4-chloro-2-(trifluoromethyl)pyridine .


Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “3-Bromo-4-chloro-2-(trifluoromethyl)pyridine”, is a key structural motif in active agrochemical and pharmaceutical ingredients . One well-known approach is simultaneous vapor–phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride .


Molecular Structure Analysis

The molecular formula of “3-Bromo-4-chloro-2-(trifluoromethyl)pyridine” is C6H2BrClF3N . The InChI key for this compound is IPWRSJNPYSDMMD-UHFFFAOYSA-N .


Chemical Reactions Analysis

Trifluoromethylpyridines, including “3-Bromo-4-chloro-2-(trifluoromethyl)pyridine”, are used in various chemical reactions. For instance, 2-Fluoro-4-(trifluoromethyl)pyridine acts as a reactant in the preparation of aminopyridines through amination reactions .


Physical And Chemical Properties Analysis

The compound has a density of 1.8±0.1 g/cm³, a boiling point of 188.7±35.0 °C at 760 mmHg, and a vapor pressure of 0.8±0.3 mmHg at 25°C . It has a molar refractivity of 41.9±0.3 cm³ .

Scientific Research Applications

Synthesis and Functionalization of Pyridine Derivatives

Halogenated pyridines, including 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine, are pivotal in the synthesis of various pyridine derivatives. They undergo nucleophilic substitution reactions, where the halogen atoms are replaced with other functional groups, leading to a wide range of chemical entities. For instance, the palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig reactions, utilize these halogenated pyridines to form carbon-carbon and carbon-nitrogen bonds, respectively, creating diverse pyridine-based compounds with potential applications in pharmaceuticals and agrochemicals (Ahmad et al., 2017).

Catalysis and Organic Transformations

The presence of halogen atoms in 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine also makes it a suitable candidate for catalysis, particularly in Lewis acid catalysis. Halogenated pyridines can act as electrophilic catalysts in organic transformations, facilitating reactions such as Friedel-Crafts acylation and alkylation. The specific electronic properties of the trifluoromethyl group, combined with the halogen atoms, provide unique reactivity patterns that are exploited in synthesizing complex organic molecules (Connell & Dumesic, 1987).

Material Science

In material science, halogenated pyridines are used in the synthesis of organic semiconductors and photovoltaic materials. The electronic properties of these compounds, such as their ability to donate or accept electrons, make them valuable in constructing organic light-emitting diodes (OLEDs) and solar cells. Moreover, the incorporation of the trifluoromethyl group can significantly alter the photophysical properties of these materials, enhancing their efficiency and stability (Pointillart et al., 2009).

Safety And Hazards

The safety information for “3-Bromo-4-chloro-2-(trifluoromethyl)pyridine” can be found in its Material Safety Data Sheet (MSDS) . It’s important to wear personal protective equipment/face protection when handling this compound .

Future Directions

Trifluoromethylpyridines, including “3-Bromo-4-chloro-2-(trifluoromethyl)pyridine”, have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

3-bromo-4-chloro-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClF3N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWRSJNPYSDMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701255918
Record name 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-chloro-2-(trifluoromethyl)pyridine

CAS RN

1211536-37-6
Record name 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211536-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-4-chloro-2-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701255918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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